molecular formula C7H8O2 B13443161 2-Ethynyl-2-hydroxycyclopentanone

2-Ethynyl-2-hydroxycyclopentanone

Cat. No.: B13443161
M. Wt: 124.14 g/mol
InChI Key: JGVFIXQYKQZTHL-UHFFFAOYSA-N
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Description

2-Ethynyl-2-hydroxycyclopentanone is an organic compound with the molecular formula C7H8O2 It features a cyclopentanone ring substituted with both an ethynyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-2-hydroxycyclopentanone can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethynyl magnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-2-hydroxycyclopentanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed.

Major Products Formed

    Oxidation: Formation of 2-ethynyl-2-oxocyclopentanone or 2-ethynyl-2-carboxycyclopentanone.

    Reduction: Formation of 2-ethynyl-2-hydroxycyclopentanol.

    Substitution: Formation of various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Ethynyl-2-hydroxycyclopentanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethynyl-2-hydroxycyclopentanone involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxycyclopentanone: Lacks the ethynyl group, resulting in different reactivity and applications.

    2-Ethynylcyclopentanone:

Uniqueness

2-Ethynyl-2-hydroxycyclopentanone is unique due to the presence of both the ethynyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Biological Activity

2-Ethynyl-2-hydroxycyclopentanone is an organic compound characterized by the molecular formula C7H8O2. Its unique structure includes both ethynyl and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

PropertyValue
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
IUPAC Name2-ethynyl-2-hydroxycyclopentan-1-one
InChIInChI=1S/C7H8O2/c1-2-7(9)5-3-4-6(7)8/h1,9H,3-5H2
Canonical SMILESC#CC1(CCCC1=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ethynyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions may modulate enzyme activities and influence several biochemical pathways.

Antioxidant and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, phenolic compounds have been shown to scavenge free radicals effectively and reduce oxidative stress in cells, which is crucial for preventing cellular damage and cancer progression . Moreover, studies exploring the anticancer potential of related compounds suggest that they may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can suppress pro-inflammatory cytokine production, which is pivotal in inflammatory diseases. This suggests a potential role in treating conditions characterized by chronic inflammation.

Case Studies

  • Anticancer Activity : A study on derivatives of cyclopentanones indicated that certain structural modifications could enhance their anticancer efficacy against specific cell lines, including colorectal adenocarcinoma . The results showed a dose-dependent inhibition of cell growth, highlighting the importance of structural features in determining biological activity.
  • Mechanistic Insights : Another investigation focused on the interaction of cyclopentanone derivatives with enzyme targets revealed that this compound could act as a competitive inhibitor for specific enzymes involved in metabolic pathways linked to cancer metabolism . This finding underscores its potential utility in drug design for cancer therapeutics.

Research Findings

Recent studies have explored various synthetic routes for producing this compound, emphasizing its application as a building block in organic synthesis and medicinal chemistry. The compound's versatility allows it to be modified further to enhance its biological activities or tailor them for specific therapeutic targets.

Properties

Molecular Formula

C7H8O2

Molecular Weight

124.14 g/mol

IUPAC Name

2-ethynyl-2-hydroxycyclopentan-1-one

InChI

InChI=1S/C7H8O2/c1-2-7(9)5-3-4-6(7)8/h1,9H,3-5H2

InChI Key

JGVFIXQYKQZTHL-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCCC1=O)O

Origin of Product

United States

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